molecular formula C13H17ClN6O2S B2680759 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine CAS No. 1049481-99-3

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine

Numéro de catalogue: B2680759
Numéro CAS: 1049481-99-3
Poids moléculaire: 356.83
Clé InChI: UNGDBWBPQGCVTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine, also known as TAK-915, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. TAK-915 belongs to the class of drugs known as GABA-A α5 negative allosteric modulators (NAMs), which are compounds that selectively target the α5-containing GABA-A receptor subtype.

Applications De Recherche Scientifique

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorder. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Mécanisme D'action

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine selectively targets the α5-containing GABA-A receptor subtype, which is predominantly expressed in the hippocampus and cortex regions of the brain. The α5-containing GABA-A receptor subtype is involved in regulating cognitive function and memory. This compound acts as a negative allosteric modulator of this receptor subtype, which enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in increased inhibition of neuronal activity, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorder. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine is its selectivity for the α5-containing GABA-A receptor subtype, which reduces the risk of off-target effects. This compound has also shown good brain penetration and a long half-life, which makes it a promising candidate for clinical development. One limitation of this compound is its potential for sedation and impairment of motor function, which may limit its therapeutic applications.

Orientations Futures

There are several future directions for the research and development of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. Another direction is to optimize its pharmacokinetic properties and minimize its potential for sedation and impairment of motor function. Additionally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis method of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO2016063903A1). The synthesis involves the reaction of 4-chlorobenzylamine with sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. This intermediate is then reacted with 4-(methylsulfonyl)piperazine in the presence of a palladium catalyst to form this compound. The final product is obtained in high yield and purity.

Propriétés

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDBWBPQGCVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.